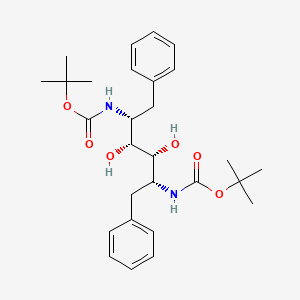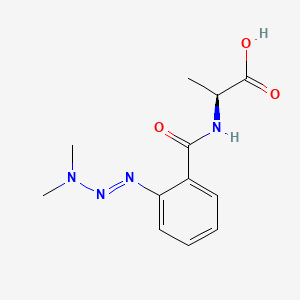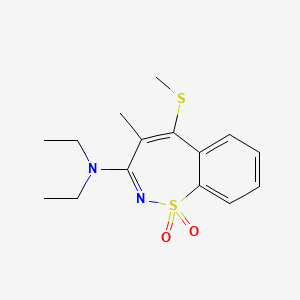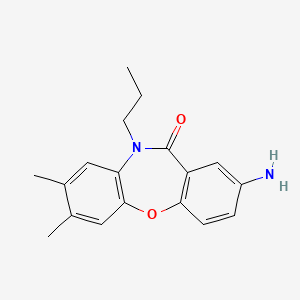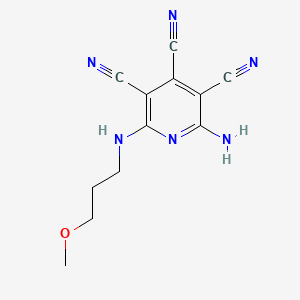
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)- is a complex organic compound with the molecular formula C12H12N6O. This compound is characterized by the presence of a pyridine ring substituted with three cyano groups and an amino group, along with a 3-methoxypropylamino substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)- typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-tricyanopyridine with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxypropylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)- is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Employed in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
3,4-Dihydropyrano[3,2-c]chromenes: Known for their pharmacological properties and synthetic versatility.
Uniqueness
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
102206-80-4 |
|---|---|
Molecular Formula |
C12H12N6O |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-amino-6-(3-methoxypropylamino)pyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C12H12N6O/c1-19-4-2-3-17-12-10(7-15)8(5-13)9(6-14)11(16)18-12/h2-4H2,1H3,(H3,16,17,18) |
InChI Key |
IPXPYYWXAZZTMO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(C(=C(C(=N1)N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


